molecular formula C9H13BO4 B169899 (2,6-Dimethoxy-4-methylphenyl)boronic acid CAS No. 176528-19-1

(2,6-Dimethoxy-4-methylphenyl)boronic acid

Cat. No.: B169899
CAS No.: 176528-19-1
M. Wt: 196.01 g/mol
InChI Key: KYPCCSCZXRYUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction to construct carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dimethoxy-4-methylphenyl)boronic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-dimethoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxy-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides, bis(pinacolato)diboron.

    Conditions: Reactions are typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,6-Dimethoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,4-Dimethoxyphenylboronic acid

Uniqueness

(2,6-Dimethoxy-4-methylphenyl)boronic acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This structural feature can provide distinct advantages in the synthesis of complex molecules compared to other boronic acids .

Properties

IUPAC Name

(2,6-dimethoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPCCSCZXRYUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596655
Record name (2,6-Dimethoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176528-19-1
Record name (2,6-Dimethoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.